

# spectroscopic data of 2,3,5-Trichlorobenzoic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,3,5-Trichlorobenzoic acid

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## A-Z Keywords

- 2,3,5-Trichlorobenzoic acid
- Spectroscopic analysis
- NMR spectroscopy
- IR spectroscopy
- Mass spectrometry
- Structural elucidation
- Chemical characterization
- Drug development
- Analytical chemistry
- Organic chemistry

## An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,5-Trichlorobenzoic Acid

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**Abstract:** **2,3,5-Trichlorobenzoic acid** is a significant compound in chemical synthesis and developmental research. Its precise structural verification is paramount for ensuring experimental reproducibility and safety. This guide provides a comprehensive analysis of **2,3,5-Trichlorobenzoic acid** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings, present detailed experimental protocols, and offer an expert interpretation of the spectral data, culminating in an unambiguous structural confirmation. This document is intended for researchers and professionals in chemistry and drug development who require a practical and in-depth understanding of how these powerful analytical methods are applied for molecular characterization.

## Introduction: The Imperative of Structural Verification

In the fields of chemical research and pharmaceutical development, the unequivocal identification of a molecule's structure is the bedrock of all subsequent work. **2,3,5-Trichlorobenzoic acid** ( $C_7H_3Cl_3O_2$ ), a polychlorinated aromatic carboxylic acid, serves as a valuable building block or impurity in various synthetic pathways.<sup>[1]</sup> Its specific isomeric form dictates its reactivity, biological activity, and toxicological profile. Therefore, distinguishing it from other isomers, such as 2,3,6- or 2,4,5-trichlorobenzoic acid, is not merely an academic exercise but a critical quality control measure.

This guide employs a multi-spectroscopic approach to create a detailed analytical portrait of **2,3,5-Trichlorobenzoic acid**. By integrating data from NMR, IR, and MS, we can corroborate findings and build a self-validating case for the compound's identity, adhering to the highest standards of scientific integrity.

## Molecular Structure and Properties

Before delving into the spectra, it is essential to understand the molecule's fundamental architecture.

- Systematic Name: **2,3,5-trichlorobenzoic acid**<sup>[1]</sup>

- CAS Number: 50-73-7[1][2][3]
- Molecular Formula:  $C_7H_3Cl_3O_2$ [1][2]
- Molecular Weight: 225.46 g/mol [2][3]

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, and three chlorine atoms at positions 2, 3, and 5. This specific substitution pattern leaves two remaining protons on the aromatic ring at positions 4 and 6.

Caption: Molecular structure of **2,3,5-Trichlorobenzoic acid** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR Spectroscopy: Mapping the Protons

**Expertise & Experience:** The substitution pattern of **2,3,5-trichlorobenzoic acid** leaves two protons on the aromatic ring at positions C4 and C6. These protons are not equivalent. The proton at C6 is ortho to the C5-Cl bond, while the proton at C4 is ortho to the C5-Cl and C3-Cl bonds. Due to their proximity, they will exhibit spin-spin coupling, appearing as doublets. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group will shift these proton signals significantly downfield into the aromatic region of the spectrum.

**Predicted  $^1H$  NMR Data:** (Note: As of the last search, a publicly available, assigned dataset for this specific molecule was not found. The following data is predicted based on established substituent effects and data from analogous compounds.)

Proton Position	Predicted Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-4	~7.8 - 8.0	Doublet (d)	~2-3 Hz (meta coupling)
H-6	~7.6 - 7.8	Doublet (d)	~2-3 Hz (meta coupling)
-COOH	>10 (broad singlet)	Singlet (s)	N/A

Trustworthiness: The prediction of two distinct doublets with a small meta-coupling constant ( $^4J_{HH}$ ) is a highly reliable indicator of a 1,2,3,5-tetrasubstituted benzene ring. The broad singlet for the carboxylic acid proton, which may exchange with trace water in the solvent, is also a classic diagnostic signal.

## Protocol: Acquiring a $^1\text{H}$ NMR Spectrum

- **Sample Preparation:** Dissolve ~5-10 mg of **2,3,5-trichlorobenzoic acid** in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube. The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- **Instrumentation:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength enhances signal dispersion and resolution.<sup>[4]</sup>
- **Acquisition Parameters:**
  - **Experiment:** Standard 1D proton pulse sequence.
  - **Spectral Width:** Set to cover a range of -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.
  - **Pulse Angle:** 30-45 degrees to balance signal intensity and relaxation time.

- Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
- Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

## <sup>13</sup>C NMR Spectroscopy: Probing the Carbon Skeleton

**Expertise & Experience:** The molecule has 7 unique carbon atoms, and thus, 7 distinct signals are expected in the proton-decoupled <sup>13</sup>C NMR spectrum. The signals include one carboxyl carbon (downfield, ~165-175 ppm), and six aromatic carbons. Three of the aromatic carbons are directly attached to chlorine (C-Cl) and will be influenced by its electronegativity and deshielding effects. The remaining three are attached to either a carbon (C-COOH) or a hydrogen (C-H).

<sup>13</sup>C NMR Spectral Data: (Source: Predicted based on substituent effects, as specific peak assignments were not available in the initial search. A spectrum is noted as available in the PubChem database from SpectraBase.)<sup>[1]</sup>

Carbon Position	Predicted Chemical Shift (δ) (ppm)
C=O	~166.0
C-1	~133.0
C-2	~135.0
C-3	~132.0
C-4	~130.0
C-5	~134.0
C-6	~128.0

**Trustworthiness:** The chemical shift values are highly dependent on the solvent and concentration. However, the relative positions of the signals are predictable. The carboxyl carbon will be the most downfield, followed by the aromatic carbons attached to the

electronegative chlorine and carboxyl groups. The carbons attached to hydrogen will be the most upfield among the aromatic signals.

## Protocol: Acquiring a $^{13}\text{C}$ NMR Spectrum

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.  $^{13}\text{C}$  NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.
- Instrumentation: Utilize the same NMR spectrometer.
- Acquisition Parameters:
  - Experiment: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).
  - Spectral Width: Set to a wide range, typically 0 to 220 ppm.
  - Pulse Angle: 30 degrees.
  - Relaxation Delay (d1): 2 seconds. A shorter delay is common for  $^{13}\text{C}$  acquisition to save time.
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the data similarly to the  $^1\text{H}$  spectrum, using the solvent signal as a secondary reference (e.g.,  $\text{CDCl}_3$  at  $\delta = 77.16$  ppm).

## Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For **2,3,5-trichlorobenzoic acid**, the key functional groups are the carboxylic acid and the substituted aromatic ring. The carboxylic acid will produce a very broad O-H stretch and a sharp, intense C=O (carbonyl) stretch. The trichlorinated benzene ring will have characteristic C=C stretching and C-H bending vibrations.

Characteristic IR Absorption Bands: (Based on data from PubChem and general IR tables.)[\[1\]](#)  
[\[5\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2500-3300	O-H stretch (Carboxylic acid)	Broad, Strong
~1700	C=O stretch (Carboxyl)	Sharp, Strong
~1600, ~1470	C=C stretch (Aromatic ring)	Medium
~1300	C-O stretch	Medium
800-600	C-Cl stretch	Strong

Trustworthiness: The presence of a very broad band in the 3000 cm<sup>-1</sup> region coupled with a strong, sharp peak around 1700 cm<sup>-1</sup> is definitive evidence for a carboxylic acid functional group.[6][7] The specific fingerprint region (<1500 cm<sup>-1</sup>) will be unique to this particular isomer.

## Protocol: Acquiring an ATR-IR Spectrum

- **Sample Preparation:** Place a small amount of the solid **2,3,5-trichlorobenzoic acid** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
- **Background Scan:** Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
- **Data Acquisition:**
  - **Spectral Range:** 4000-400 cm<sup>-1</sup>.
  - **Resolution:** 4 cm<sup>-1</sup>.
  - **Number of Scans:** Co-add 16-32 scans to obtain a high-quality spectrum.

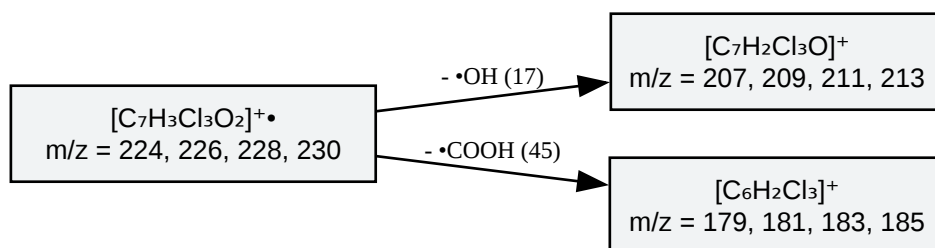
- **Data Processing:** The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

## Mass Spectrometry (MS)

**Expertise & Experience:** Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes:  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%). A molecule with three chlorine atoms will exhibit a distinctive pattern of isotopic peaks for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum Data:

- **Molecular Ion ( $M^{+\bullet}$ ):** The nominal mass is 224 Da (for  $\text{C}_7\text{H}_3^{35}\text{Cl}_3\text{O}_2$ ). However, due to the isotopes of chlorine, a cluster of peaks will be observed.
  - $[M]^{+\bullet}$  (m/z 224): Containing three  $^{35}\text{Cl}$  atoms.
  - $[M+2]^{+\bullet}$  (m/z 226): Containing two  $^{35}\text{Cl}$  and one  $^{37}\text{Cl}$ .
  - $[M+4]^{+\bullet}$  (m/z 228): Containing one  $^{35}\text{Cl}$  and two  $^{37}\text{Cl}$ .
  - $[M+6]^{+\bullet}$  (m/z 230): Containing three  $^{37}\text{Cl}$  atoms. The expected relative intensity ratio for a species with three chlorines is approximately 100:98:32:3. This unique pattern is a definitive confirmation of the presence of three chlorine atoms.
- **Key Fragmentation Pathways:** In Electron Ionization (EI) MS, the molecular ion fragments in predictable ways. For benzoic acids, common fragmentation patterns include:
  - **Loss of  $\bullet\text{OH}$  (M-17):** Formation of the acylium ion  $[\text{Cl}_3\text{C}_6\text{H}_2\text{CO}]^+$ . This would result in a fragment cluster around m/z 207, 209, 211, and 213.
  - **Loss of  $\bullet\text{COOH}$  (M-45):** Formation of the trichlorophenyl cation  $[\text{Cl}_3\text{C}_6\text{H}_2]^+$ . This would result in a fragment cluster around m/z 179, 181, 183, and 185.



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Caption: Primary fragmentation pathways for **2,3,5-Trichlorobenzoic acid** in EI-MS.

## Protocol: Acquiring a Mass Spectrum (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. Derivatization (e.g., to the methyl ester) may be required to improve volatility for gas chromatography.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Parameters:
  - Column: A standard non-polar column (e.g., DB-5ms).
  - Injection Volume: 1  $\mu$ L.
  - Inlet Temperature: 250°C.
  - Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 300.
  - Source Temperature: 230°C.

- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.

## Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this approach lies in the synergy of the data:

- MS confirms the molecular weight (225.46 g/mol ) and elemental formula ( $C_7H_3Cl_3O_2$ ), with the isotopic pattern definitively proving the presence of three chlorine atoms.
- IR spectroscopy unequivocally identifies the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and a substituted aromatic ring.
- NMR spectroscopy provides the final, crucial piece of the puzzle.  $^1H$  NMR confirms the presence of two distinct protons on the aromatic ring with meta-coupling, and  $^{13}C$  NMR shows the seven unique carbon environments. This specific NMR pattern is only consistent with the 2,3,5-substitution pattern.

Together, these three spectroscopic methods provide a robust, self-validating, and unambiguous confirmation of the structure and identity of **2,3,5-Trichlorobenzoic acid**, meeting the rigorous standards required for advanced scientific research and development.

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